NF-56-EJ40
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-56-EJ40 involves multiple steps, starting with the preparation of the biphenyl carboxylic acid derivative. The key steps include:
Formation of the biphenyl core: This involves the coupling of a biphenyl derivative with a carboxylic acid group.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the biphenyl derivative with the piperazine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NF-56-EJ40 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and piperazine ring .
Common Reagents and Conditions
Substitution reactions: These reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Coupling reactions: These reactions often use palladium catalysts and ligands to facilitate the formation of the biphenyl core.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and piperazine-containing compounds .
Scientific Research Applications
NF-56-EJ40 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the function and regulation of the succinate receptor 1.
Medicine: This compound is used in preclinical studies to investigate its potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and metabolic disorders
Industry: It is used in the development of new drugs targeting the succinate receptor 1.
Mechanism of Action
NF-56-EJ40 exerts its effects by binding to the succinate receptor 1 (SUCNR1) and blocking its activation by succinate. This receptor is involved in various signaling pathways, including those regulating metabolic stress and immune responses . The binding of this compound to SUCNR1 prevents succinate from activating the receptor, thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
NF-56-EJ40 is unique in its high affinity and selectivity for human SUCNR1. Similar compounds include:
NF-56-EJ41: Another antagonist of SUCNR1 with slightly lower affinity.
NF-56-EJ42: A compound with similar structure but different functional groups, leading to different binding properties.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
2-[2-[[3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzoyl]amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXDNZWMQAUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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